4-Bromo-2-methylpyridin-3-amine hydrochloride
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Overview
Description
4-Bromo-2-methylpyridin-3-amine hydrochloride is a chemical compound with the molecular formula C6H7BrN2·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methylpyridin-3-amine hydrochloride typically involves the bromination of 2-methylpyridin-3-amine. One common method is the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methylpyridin-3-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are used in the presence of arylboronic acids.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Coupling Products:
Scientific Research Applications
4-Bromo-2-methylpyridin-3-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be studied for their effects on various biological pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylpyridin-3-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the pyridine ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylpyridine: A closely related compound without the amine group.
2-Methylpyridin-3-amine: The parent compound without the bromine substitution.
4-Chloro-2-methylpyridin-3-amine: A similar compound with a chlorine atom instead of bromine.
Uniqueness
4-Bromo-2-methylpyridin-3-amine hydrochloride is unique due to the presence of both the bromine atom and the amine group on the pyridine ring. This combination allows for specific reactivity and interactions that are not possible with other similar compounds .
Properties
Molecular Formula |
C6H8BrClN2 |
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Molecular Weight |
223.50 g/mol |
IUPAC Name |
4-bromo-2-methylpyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H7BrN2.ClH/c1-4-6(8)5(7)2-3-9-4;/h2-3H,8H2,1H3;1H |
InChI Key |
UHANEBYYZKPNTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1N)Br.Cl |
Origin of Product |
United States |
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